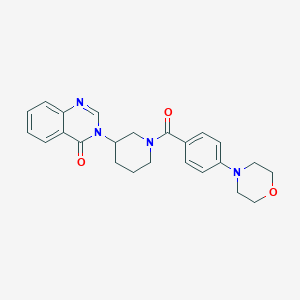

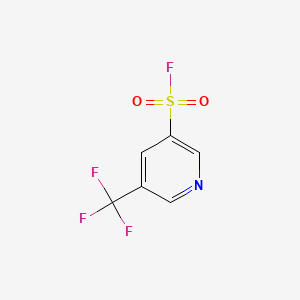

5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride" is a fluorinated pyridine derivative that is of interest due to its potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated compounds, which can be used to infer some properties and reactivity patterns of "this compound".

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves the introduction of fluorinated groups to the pyridine ring. For example, the synthesis of difluoromethyl 2-pyridyl sulfone, a compound related to our compound of interest, involves the use of a fluorinated sulfinate intermediate that is stable and observable by (19)F NMR . Similarly, the synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride involves the oxidative fluorination of N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which are formed by the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions . These methods suggest that the synthesis of "this compound" could similarly involve strategic introduction of fluorinated groups to a pyridine ring, possibly through sulfinate intermediates or oxidative fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated pyridine derivatives is characterized by the presence of fluorinated groups attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. For instance, the X-ray molecular structure of a related compound, 2,4,6-trimethoxy-3,5-bis(trifluoromethylsulphonyl)pyridine, has been elucidated, showing the influence of the trifluoromethylsulphonyl groups on the pyridine ring . This suggests that "this compound" would also have a distinct molecular structure influenced by the electron-withdrawing trifluoromethyl group, which could be studied using techniques like NMR and X-ray crystallography.

Chemical Reactions Analysis

Fluorinated pyridine derivatives participate in various chemical reactions, often leveraging the reactivity of the fluorinated groups. For example, 1-trifluoromethylvinyl compounds undergo disfavored 5-endo-trig cyclizations to yield indoline and pyrrolidine derivatives . The reactivity of "this compound" could be expected to include nucleophilic substitution reactions, given the presence of the sulfonyl fluoride group, which is a good leaving group. The compound could potentially act as a reagent in the introduction of electron-withdrawing groups into other molecules, as seen with related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridine derivatives are largely determined by the presence of fluorine atoms. Fluorine's high electronegativity and small size make it an excellent substituent for influencing the reactivity and stability of organic molecules. For instance, the fluorinated sulfinate intermediate mentioned in the synthesis of difluoromethyl 2-pyridyl sulfone is relatively stable . The trifluoromethyl and sulfonyl fluoride groups in "this compound" would likely confer similar stability and reactivity, affecting properties such as boiling point, solubility, and reactivity towards nucleophiles. The exact physical properties would need to be determined experimentally, but they would be expected to reflect the influence of the strong electron-withdrawing trifluoromethyl group.

Aplicaciones Científicas De Investigación

Fluorine-Containing Heterocycles Synthesis

A study by Ichikawa et al. (2004) described the synthesis of indoline and pyrrolidine derivatives bearing fluorinated one-carbon units through disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds. This process highlights the use of fluorinated compounds like 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride in creating complex molecular structures with potential applications in material science and pharmaceuticals (Ichikawa, Mori, & Iwai, 2004).

Radiopharmaceutical Development

In the context of radiopharmaceuticals, Inkster et al. (2012) explored sulfonyl fluoride-based compounds as potential 18F labeling agents for PET chemistry. Their study demonstrated the nucleophilic incorporation of 18F under aqueous conditions, utilizing compounds like this compound, which could significantly impact the development of new diagnostic agents (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

Tucker et al. (2015) reported on the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This research underscores the versatility of fluorine-containing compounds in synthesizing a wide range of chemically stable and functional materials (Tucker, Chenard, & Young, 2015).

Organic Synthesis and Medicinal Chemistry

The research by Fier and Hartwig (2013) presented a mild protocol for fluorinating carbon sites adjacent to nitrogen in pyridines and related nitrogen-bearing arenes, using silver difluoride. This method, potentially involving this compound, could facilitate the production of compounds relevant in medicinal research, highlighting the importance of fluorinated compounds in organic synthesis (Fier & Hartwig, 2013).

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Direcciones Futuras

Trifluoromethylpyridine and its derivatives, including 5-(Trifluoromethyl)pyridine-3-sulfonyl fluoride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with the inhibition of the reverse transcriptase enzyme .

Result of Action

It’s known that the presence of a trifluoromethyl group can enhance the potency of drugs .

Propiedades

IUPAC Name |

5-(trifluoromethyl)pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQMZGFTGYYRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)